molecular formula C15H8ClN B072341 10-Chloroanthracene-9-carbonitrile CAS No. 1213-82-7

10-Chloroanthracene-9-carbonitrile

Cat. No.: B072341
CAS No.: 1213-82-7
M. Wt: 237.68 g/mol
InChI Key: HQDVTSKVEUHDSQ-UHFFFAOYSA-N
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Description

10-Chloroanthracene-9-carbonitrile is an organic compound with the molecular formula C15H8ClN. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both a chlorine atom and a nitrile group attached to the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Chloroanthracene-9-carbonitrile typically involves the chlorination of anthracene followed by the introduction of a nitrile group. One common method involves the reaction of anthracene with cupric chloride in the presence of carbon tetrachloride as a solvent. The reaction mixture is refluxed for 18-24 hours, resulting in the formation of 9-chloroanthracene. This intermediate can then be further reacted with a suitable nitrile source to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 10-Chloroanthracene-9-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

10-Chloroanthracene-9-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-Chloroanthracene-9-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    9-Chloroanthracene: Lacks the nitrile group, making it less versatile in certain reactions.

    10-Bromoanthracene-9-carbonitrile: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and properties.

    Anthracene-9-carbonitrile: Lacks the halogen atom, resulting in different chemical behavior.

Uniqueness: The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

10-chloroanthracene-9-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDVTSKVEUHDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346994
Record name 10-chloroanthracene-9-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213-82-7
Record name 10-chloroanthracene-9-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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